molecular formula C12H10BrN3OS B2484062 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide CAS No. 70420-99-4

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide

Katalognummer: B2484062
CAS-Nummer: 70420-99-4
Molekulargewicht: 324.2
InChI-Schlüssel: SLRZTIKOJUHSGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide is a chemical compound that features a pyridazine ring substituted with a 4-bromophenyl group and a thioacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide typically involves the reaction of 4-bromophenylhydrazine with a suitable pyridazine derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting intermediate is then treated with thioacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential:
The compound has shown promise as a lead candidate for developing therapeutic agents targeting various diseases, including cancer and infectious diseases. Its structural features allow it to interact with multiple biological targets, making it suitable for drug discovery initiatives aimed at treating complex health issues.

Mechanism of Action:
Initial studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis. The thioether linkage is significant for its interaction with biological targets, including receptors involved in inflammatory responses and cancer progression.

Biological Activities

Anticancer Properties:
Research suggests that 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide may possess anticancer properties, similar to other compounds within its structural class. In vitro studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity:
The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, which could be beneficial in treating infections .

Neuroprotective Effects:
Given its potential to inhibit acetylcholinesterase (AChE), the compound might be advantageous in treating neurodegenerative disorders such as Alzheimer's disease. Compounds with similar structures have been shown to improve cognitive function in animal models by modulating AChE activity .

Case Study 1: Anticancer Activity

A study focused on the synthesis of derivatives related to this compound demonstrated promising results against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The derivatives exhibited significant cytotoxic effects, warranting further exploration into their mechanisms of action and therapeutic potential .

Case Study 2: Antimicrobial Evaluation

In another research effort, derivatives of similar thioacetamide compounds were tested for antimicrobial activity against various bacterial strains. The results indicated that certain compounds showed effective inhibition, suggesting that this compound could be developed into a novel antimicrobial agent.

Wirkmechanismus

The mechanism of action of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)acetamide
  • 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)acetamide
  • 2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)acetamide

Uniqueness

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to certain targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with varying properties .

Biologische Aktivität

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structural features, including a pyridazine ring, a thioether linkage, and an acetamide moiety. The presence of the 4-bromophenyl group enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Ring : The pyridazine core is synthesized through the reaction of hydrazine with suitable dicarbonyl compounds.
  • Bromination : The pyridazine ring is brominated using agents like N-bromosuccinimide (NBS).
  • Thioether Formation : The brominated pyridazine is reacted with a thiol compound to form the thioether linkage.
  • Acetamide Formation : The thioether intermediate is then reacted with chloroacetyl chloride to yield the acetamide moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial activity is often evaluated using methods such as the turbidimetric method and the disc diffusion method .

CompoundActivity AgainstMethod Used
This compoundE. coli, S. aureusTurbidimetric method
Derivative d6MCF7 (breast cancer cells)Sulforhodamine B assay

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against human breast adenocarcinoma cell lines (MCF7). The mechanism of action may involve the modulation of specific molecular targets, including kinases, which are critical in cancer progression .

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The thioacetamide moiety can form hydrogen bonds with amino acid residues in enzymes, potentially modulating their activity.
  • Hydrophobic Interactions : The bromophenyl group may interact with hydrophobic pockets in proteins, influencing their function.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of similar compounds against a panel of bacterial strains, revealing that modifications in the structure significantly influenced activity levels.
  • Cytotoxicity Assays : In vitro assays on MCF7 cells indicated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutic agents, suggesting potential for further development as anticancer drugs .

Eigenschaften

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3OS/c13-9-3-1-8(2-4-9)10-5-6-12(16-15-10)18-7-11(14)17/h1-6H,7H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRZTIKOJUHSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.